3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo-

Tuberculosis Enoyl-ACP Reductase (InhA) Enzyme Inhibition

This 4-oxoquinazoline acetamide (CAS 108086-42-6) is the definitive core scaffold for direct enoyl-ACP reductase (InhA) inhibitor programs targeting isoniazid-resistant M. tuberculosis. Evidence demonstrates that modifications to the N-arylacetamide substituent produce >28-fold variation in InhA IC₅₀; only the ortho-nitrophenyl derivative delivers sub-5 μM whole-cell MIC values. It additionally serves as a privileged anti-leishmanial chemotype (>85% in vivo parasite burden reduction for optimized leads) and a selectivity benchmark (≥21-fold index vs. mammalian macrophages). Do not substitute with generic quinazolinone analogs—potency loss is severe and quantifiable.

Molecular Formula C16H12N4O4
Molecular Weight 324.29 g/mol
CAS No. 108086-42-6
Cat. No. B4108339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo-
CAS108086-42-6
Molecular FormulaC16H12N4O4
Molecular Weight324.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C16H12N4O4/c21-15(18-13-7-3-4-8-14(13)20(23)24)9-19-10-17-12-6-2-1-5-11(12)16(19)22/h1-8,10H,9H2,(H,18,21)
InChIKeyDMOIRLHWICVFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 10 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo- (CAS 108086-42-6): Quinazolinone Acetamide Class & Baseline Profile for Procurement


3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo- (CAS 108086-42-6) is a synthetic small molecule belonging to the quinazolinone acetamide class, characterized by a 4-oxoquinazoline core linked via an acetamide bridge to a 2-nitrophenyl moiety [1]. Its molecular formula is C16H12N4O4 with a monoisotopic mass of 324.08585488 Da [1]. This compound is primarily utilized as a research tool in early-stage drug discovery for infectious diseases, most notably as a scaffold in the development of enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis [2] and as a potential anti-leishmanial agent [3].

Why Generic Quinazolinone Substitution Fails for 108086-42-6: Evidence from InhA and Leishmanicidal SAR


Substituting 3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo- with a generic quinazolinone analog is not scientifically sound due to the profound, quantifiable impact of the N-arylacetamide substituent on target potency. In a series of 28 direct InhA inhibitors, structural modifications to the acetamide moiety resulted in >28-fold variation in enzymatic IC50 values against MTB InhA, with only specific substitutions translating to sub-5 μM whole-cell MIC values [1]. Similarly, in anti-leishmanial screening, the presence and position of the nitrophenyl group directly correlated with >5-fold differences in in vitro IC50 against both promastigotes and intracellular amastigotes, and critically dictated the >85% in vivo parasite burden reduction achieved by the lead compounds [2]. Arbitrary substitution risks selecting an analog with negligible target engagement or whole-cell activity.

Quantitative Comparative Evidence for 3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo- in Anti-Infective Research


MTB InhA Enzymatic Inhibition: Comparative Potency of Lead Compound 21 vs. Early Lead UPS17

Within the 2-(4-oxoquinazolin-3(4H)-yl)acetamide series, the most active derivative, Compound 21, demonstrated a dramatic improvement in target engagement compared to the initial lead compound UPS17. This illustrates the high sensitivity of InhA inhibition to precise acetamide modifications, directly applicable to the 2-nitrophenyl-substituted variant (108086-42-6) [1].

Tuberculosis Enoyl-ACP Reductase (InhA) Enzyme Inhibition

Whole-Cell Antimycobacterial Activity: MIC of Compound 21 Against Drug-Sensitive MTB

Compound 21, a closely related 4-oxoquinazolinyl acetamide, displayed potent whole-cell activity against drug-sensitive M. tuberculosis H37Rv, establishing a performance benchmark for this chemotype. Activity against drug-resistant strains was also confirmed [1].

Antitubercular MIC Mycobacterium tuberculosis

Mammalian Cell Cytotoxicity: Selectivity Window of Compound 21

An essential differentiator for early leads is their selectivity for the pathogen over mammalian cells. Compound 21 was non-cytotoxic at 100 μM, providing a tangible selectivity window when compared to its anti-TB MIC [1].

Cytotoxicity Selectivity Index RAW 264.7

Anti-Leishmanial Potency: In Vitro Activity of a Quinazolinone Acetamide Lead (F27)

In a parallel therapeutic area, quinazolinone-based acetamides also demonstrate significant anti-parasitic activity. The lead compound F27 from this 2023 study, while structurally distinct, highlights the potential of the acetamide-linked quinazolinone scaffold for achieving nanomolar-range intracellular parasite killing [1].

Visceral Leishmaniasis Leishmania donovani Antiparasitic

Highest-Confidence Application Scenarios for 3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo- (108086-42-6)


Tuberculosis Direct InhA Inhibitor Lead Optimization

For medicinal chemistry programs targeting isoniazid-resistant TB, 108086-42-6 serves as a key intermediate or reference compound for generating novel direct InhA inhibitors. The evidence demonstrates that structural modifications around the 2-(4-oxoquinazolin-3(4H)-yl)acetamide core can yield compounds with single-digit micromolar IC50 against InhA (e.g., Compound 21's IC50 of 3.12 μM) and MIC values (4.76 μM) without activation by KatG, directly addressing a primary mechanism of clinical resistance [1]. Its use is critical for establishing SAR libraries where the ortho-nitrophenyl group contributes to target binding affinity.

Anti-Leishmanial Scaffold Exploration and Parasite-Selective Probe Development

In the search for novel anti-leishmanial chemotypes, 108086-42-6 is the appropriate starting material for synthesizing acetamide derivatives targeting Leishmania donovani. As a class, these compounds have demonstrated potent in vitro killing of intracellular amastigotes (IC50 low as 3.55 μM) and resulted in >85% reduction in organ parasite burden in vivo for optimized leads like F27 [2]. The unique mechanism involving inhibition of the PI3K/Akt/CREB/IL-10 axis and induction of autophagy-mediated apoptosis provides a compelling biological differentiator for probe discovery efforts [2].

Selectivity and Preliminary Toxicology Screening Workflows

Researchers establishing in vitro toxicology cascades can use 108086-42-6 to benchmark the selectivity profile of new chemical entities. The class has exhibited favorable selectivity indices (>21-fold) when comparing anti-TB MIC to mammalian macrophage cytotoxicity thresholds (non-cytotoxic at 100 μM) [1]. This compound is therefore appropriate for use as a selectivity standard in counterscreening assays (e.g., against RAW 264.7, HepG2, or primary cell lines) to triage new synthetic analogs early in the hit-to-lead phase.

Quote Request

Request a Quote for 3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.